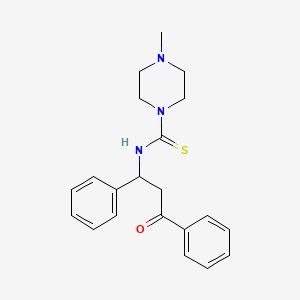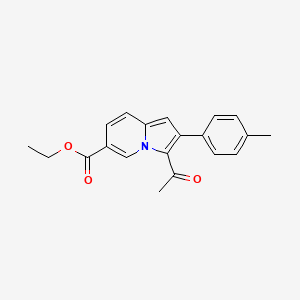stannane CAS No. 89222-66-2](/img/structure/B14141311.png)
[(4-Iodobenzoyl)oxy](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodobenzoyl)oxystannane is an organotin compound with the molecular formula C25H19IO2Sn It is characterized by the presence of a triphenylstannyl group bonded to a 4-iodobenzoyloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobenzoyl)oxystannane typically involves the reaction of triphenyltin hydroxide with 4-iodobenzoyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
Ph3SnOH+IC6H4COCl→Ph3SnOCOC6H4I+HCl
Industrial Production Methods
Industrial production methods for (4-Iodobenzoyl)oxystannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodobenzoyl)oxystannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyloxy group can be substituted with other nucleophiles.
Oxidation Reactions: The organotin moiety can be oxidized to form tin oxides.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoyloxy derivatives.
Oxidation Reactions: Products include tin oxides and iodobenzoic acid derivatives.
Reduction Reactions: Products include reduced organotin species and iodobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
(4-Iodobenzoyl)oxystannane has several scientific research applications, including:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Iodobenzoyl)oxystannane involves its interaction with molecular targets through its organotin and iodobenzoyloxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The triphenylstannyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodobenzoyloxy group can undergo substitution reactions, leading to the formation of new bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromobenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Methylbenzoyl)oxystannane
Uniqueness
(4-Iodobenzoyl)oxystannane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling
Propiedades
Número CAS |
89222-66-2 |
|---|---|
Fórmula molecular |
C25H19IO2Sn |
Peso molecular |
597.0 g/mol |
Nombre IUPAC |
triphenylstannyl 4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
DRVDMYBWWLEHJQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


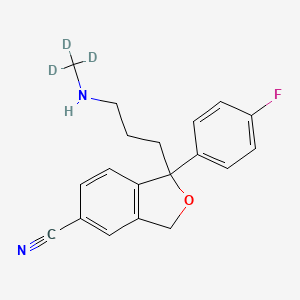
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
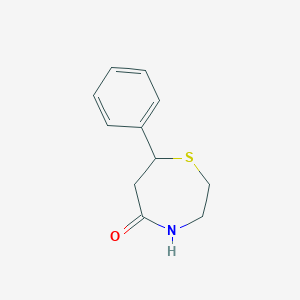
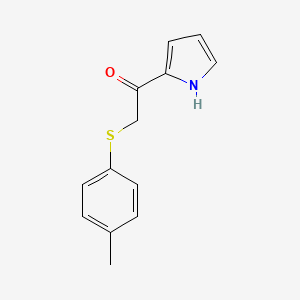
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
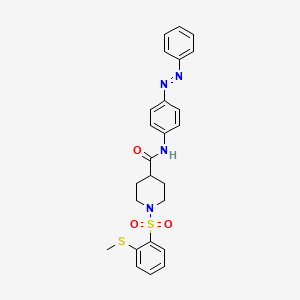

![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
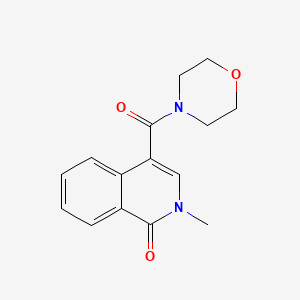
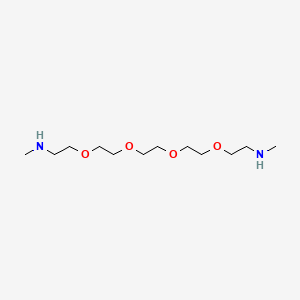
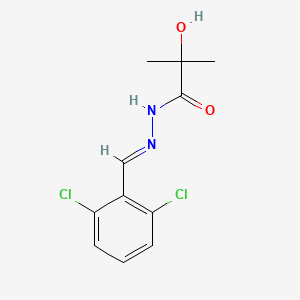
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
